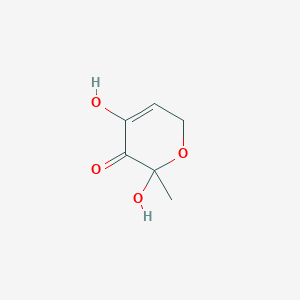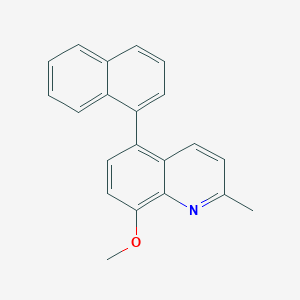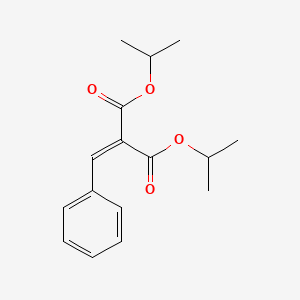acetate CAS No. 142229-69-4](/img/structure/B12548326.png)
Ethyl [(chlorosulfanyl)(cyclopropyl)amino](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is an organic compound with the molecular formula C7H10ClNO3S It is a complex molecule featuring a cyclopropyl group, a chlorosulfanyl group, and an oxoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of cyclopropylamine with chlorosulfonyl isocyanate to form an intermediate, which is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the integration of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require mild bases like triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a conformational restrictor, enhancing the compound’s binding affinity and specificity. The chlorosulfanyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl oxalyl chloride
- Cyclopropylamine
- Chlorosulfonyl isocyanate
Uniqueness
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, sets it apart from other similar compounds, providing enhanced stability and specificity in its interactions .
This detailed overview highlights the significance of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate in various fields and underscores its potential for future research and applications
Eigenschaften
CAS-Nummer |
142229-69-4 |
|---|---|
Molekularformel |
C7H10ClNO3S |
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
ethyl 2-[chlorosulfanyl(cyclopropyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C7H10ClNO3S/c1-2-12-7(11)6(10)9(13-8)5-3-4-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
NRJVNCROCPKORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)N(C1CC1)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


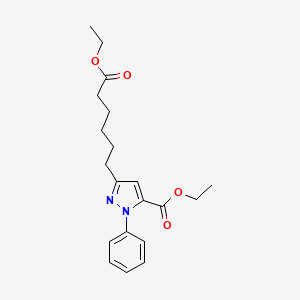
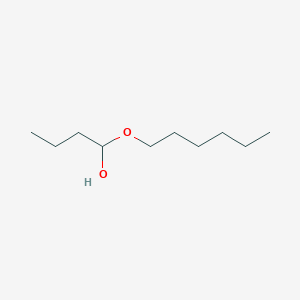
pentasilolane](/img/structure/B12548270.png)

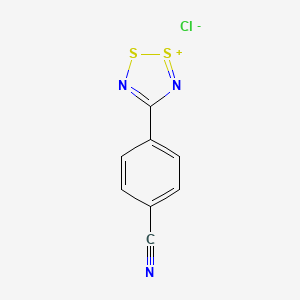

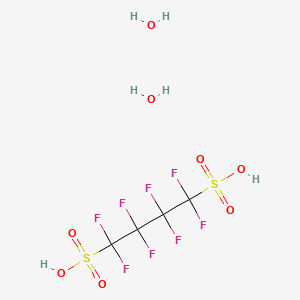
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)


